Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
CAS No.: 2138186-98-6
Cat. No.: VC7026813
Molecular Formula: C13H21NO3
Molecular Weight: 239.315
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate - 2138186-98-6](/images/structure/VC7026813.png)
Specification
CAS No. | 2138186-98-6 |
---|---|
Molecular Formula | C13H21NO3 |
Molecular Weight | 239.315 |
IUPAC Name | tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h6,10-11,15H,4-5,7-8H2,1-3H3 |
Standard InChI Key | HJXWPKPVSDNPGM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CO |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the azabicyclo[3.2.1]octene family, characterized by a seven-membered bicyclic framework containing one nitrogen atom. The numbering of the bicyclic system follows IUPAC conventions, with the bridgehead nitrogen at position 8. The tert-butyl carbamate group at position 8 acts as a protective moiety for the secondary amine, while the hydroxymethyl substituent at position 3 introduces polarity and synthetic versatility .
Table 1: Key Structural Features
Feature | Description |
---|---|
Bicyclic framework | Azabicyclo[3.2.1]oct-2-ene scaffold with bridgehead nitrogen |
Substituents | - 3-position: Hydroxymethyl (-CH2OH) |
- 8-position: tert-Butyloxycarbonyl (Boc) group | |
Molecular formula | C13H21NO3 |
Molecular weight | 239.31 g/mol (calculated) |
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations .
Synthetic Approaches
Precursor Utilization
The synthesis of tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate likely derives from intermediates such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6), a well-documented precursor . This ketone intermediate undergoes reduction to introduce the hydroxymethyl group.
Key Reaction Steps:
-
Boc Protection: Nortropinone hydrochloride is treated with di-tert-butyl dicarbonate in the presence of triethylamine to form tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (yield: 94.5%) .
-
Enol Triflation: The ketone is converted to its enol triflate using reagents like N-phenyltrifluoromethanesulfonimide and lithium bis(trimethylsilyl)amide (LDA) in tetrahydrofuran (THF) at low temperatures (yield: 78–92%) .
-
Hydroxymethylation: The triflate intermediate undergoes nucleophilic substitution with formaldehyde or a hydroxymethyl source, though exact conditions for this step require further experimental validation.
Table 2: Representative Synthetic Yields
Intermediate | Reaction Conditions | Yield |
---|---|---|
Boc-protected ketone | Di-tert-butyl dicarbonate, Et3N, CH2Cl2 | 94.5% |
Enol triflate derivative | LDA, THF, -78°C to rt | 78–92% |
Stereochemical Considerations
Physicochemical Properties
While direct measurements for tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate are unavailable, analog data provide reasonable estimates:
Table 3: Predicted Physicochemical Properties
The hydroxymethyl group increases hydrophilicity compared to the triflate or ketone analogs, potentially improving aqueous solubility for biological applications .
Pharmacological Relevance
Antibiotic and Antiviral Applications
Structurally related azabicyclo compounds exhibit antibiotic and antiviral activity, likely due to their ability to inhibit microbial enzymes or viral proteases . The hydroxymethyl group may enhance binding affinity through hydrogen-bond interactions with target proteins.
Central Nervous System (CNS) Penetration
The compound’s moderate molecular weight (239.31 g/mol) and LogP (1.61) suggest blood-brain barrier permeability, making it a candidate for neuropharmaceutical development .
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective hydroxymethylation.
-
Biological Screening: Evaluate antimicrobial and CNS activity in vitro and in vivo.
-
Crystallographic Studies: Resolve three-dimensional structure to guide structure-activity relationship (SAR) studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume